3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives is a significant area of interest due to their potential applications in medicinal chemistry and material science. For example, a study on the synthesis of pyrazole derivatives revealed the potential for these compounds to exhibit significant biological activities, emphasizing the importance of their structural analysis through techniques such as X-ray crystallography and Hirshfeld surface analysis (Prabhuswamy et al., 2016). Such analyses provide deep insights into the molecular interactions and stability of these compounds, which can be crucial for their applications in drug design and development.
Potential Applications
Research on pyrazole derivatives often explores their potential as bioactive molecules. For instance, the synthesis of novel pyrazole derivatives as potential antiinflammatory agents has been documented, showcasing the wide-ranging therapeutic possibilities of these compounds (El‐Hawash & El-Mallah, 1998). Additionally, pyrazole compounds have been investigated for their cytotoxic activities, indicating their relevance in anticancer research (Deady et al., 2003).
Molecular Interactions and Analysis
The molecular structure and interactions of pyrazole derivatives provide valuable information for their potential utility in various scientific applications. Studies focusing on molecular interaction analyses, such as those involving cannabinoid receptor antagonists, highlight the intricate ways these molecules can influence biological systems, offering insights into their potential therapeutic uses (Shim et al., 2002).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, suggesting that this compound may have multiple potential effects .
Pharmacokinetics
Its solubility in phosphate buffer suggests it may be well absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential antioxidant properties, it may help neutralize harmful free radicals in the body, thereby preventing cellular damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution .
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-22-16(18(23)20-12-19(24)6-8-27-9-7-19)11-15(21-22)14-10-13(25-2)4-5-17(14)26-3/h4-5,10-11,24H,6-9,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZYMSOOMHPRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.